molecular formula C18H20N6O2 B2506935 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide CAS No. 1251707-77-3

1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2506935
M. Wt: 352.398
InChI Key: ALDIWZUPUPVYHP-UHFFFAOYSA-N
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Description

The compound 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide is a synthetic molecule that may be related to various classes of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar classes of compounds, such as imidazole carboxamides, pyrimidines, and pyrazoles, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyrimidine-3-carboxamide, involves the formation of the core imidazole structure followed by the introduction of various substituents that confer the desired biological activity . The synthesis process is designed to yield compounds with high purity and structural integrity, which are crucial for biological testing. The synthetic accessibility of these compounds suggests that the synthesis of 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide would follow a similar pathway, with careful selection of starting materials and reaction conditions to introduce the specific substituents.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This core structure is often modified with various substituents that can alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its biological activity . The presence of a dimethylamino group and a methoxybenzyl moiety in the compound of interest suggests potential interactions with biological targets, such as enzymes or receptors, which could be elucidated through computational modeling and structure-activity relationship studies.

Chemical Reactions Analysis

Compounds similar to the one of interest are often evaluated for their reactivity in biological systems. For example, the reactivity of pyrazole carboxamides in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones involves the interaction with thiols, indicating that such compounds can undergo nucleophilic substitution reactions . This suggests that the compound may also participate in chemical reactions that are relevant to its potential biological activity, such as interactions with thiol-containing proteins or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class, such as solubility, stability, and lipophilicity, are critical for their pharmacokinetic and pharmacodynamic profiles. For instance, the in vitro anticancer activity and in silico ADME (absorption, distribution, metabolism, and excretion) studies of pyrrole carboxamide derivatives provide insights into their potential as drug candidates, with emphasis on oral bioavailability and growth inhibition in cancer cell lines . These properties are essential for the development of new therapeutic agents and would be important to assess for the compound of interest as well.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry has led to the development of novel heterocyclic compounds derived from similar chemical structures. For instance, Abu-Hashem et al. (2020) synthesized new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrating significant anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). Similarly, Badne et al. (2011) explored the synthesis and biological activity of derivatives showing antimicrobial properties (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antimicrobial and Anticancer Potential

The antimycobacterial activity of imidazole derivatives was investigated by Miranda and Gundersen (2009), highlighting the potential of such compounds in treating mycobacterial infections (Miranda & Gundersen, 2009). Additionally, the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives against various cancer cell lines was studied, offering insights into their anticancer efficacy (Hassan, Hafez, & Osman, 2014).

Drug Delivery Systems

Research has also extended into the development of drug delivery systems utilizing similar compounds. Mahkam et al. (2015) prepared montmorillonite-pH-sensitive nanocomposites as a drug delivery system, incorporating ionic liquid monomers related to the compound of interest (Mahkam, Latifpour, Rafi, Mohammadzadeh Gheshlaghi, & Takfallah, 2015).

properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDIWZUPUPVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide

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